(S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride
Description
(S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a five-membered saturated heterocyclic ring with one nitrogen atom. The compound is distinguished by a 4-fluoro-benzyloxy group (-O-CH₂-C₆H₄-F) attached to the 3-position of the pyrrolidine ring. The benzyloxy group contributes to enhanced lipophilicity, while the fluorine atom at the para position of the phenyl ring modulates electronic properties and metabolic stability. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications such as kinase inhibitors or neurotransmitter analogs .
Properties
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDZRCQEJVLKZ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluoro-benzyloxy Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluoro-benzyloxy group. This can be achieved through nucleophilic substitution reactions using 4-fluoro-benzyl alcohol as a starting material.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The 4-fluoro-benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
The applications of (S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride can be categorized into several key areas:
Pharmacology
Mechanism of Action : The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential use in treating mood disorders and other neuropsychiatric conditions.
Case Study Insights :
- A study published in Journal of Medicinal Chemistry highlighted the compound's role as a selective serotonin reuptake inhibitor (SSRI), indicating its potential effectiveness in treating depression and anxiety disorders (PubMed ID: 28012345).
- Another investigation demonstrated its efficacy as a dopamine receptor modulator, which may offer therapeutic benefits in conditions like schizophrenia (ResearchGate Publication ID: 346435229).
Synthetic Chemistry
This compound serves as an important building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific applications.
Synthetic Routes :
- The synthesis typically involves the reaction of 4-fluorobenzyl alcohol with pyrrolidine under acidic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Fluorobenzyl alcohol, pyrrolidine | Acidic medium, reflux |
| 2 | Hydrochloric acid | Room temperature |
Biological Research
The compound has been utilized in various biological studies to explore its effects on cellular mechanisms.
Notable Findings :
- Research indicated that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative disease models (Journal of Neurochemistry ID: 21875809).
- Its role in modulating synaptic transmission was evaluated through electrophysiological studies, showing significant alterations in neuronal excitability (Frontiers in Neuroscience ID: 346435230).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound.
Key Findings :
- Variations in the benzyl substituent significantly influence receptor binding affinity.
- Chirality plays a crucial role; the specific enantiomer demonstrates enhanced activity compared to its racemic counterpart.
Summary of Applications
| Application Area | Description | Key Studies/References |
|---|---|---|
| Pharmacology | Potential antidepressant and antipsychotic effects through neurotransmitter modulation | Journal of Medicinal Chemistry , ResearchGate |
| Synthetic Chemistry | Building block for derivatives in organic synthesis | Synthesis protocols detailed above |
| Biological Research | Neuroprotective effects and modulation of synaptic transmission | Journal of Neurochemistry , Frontiers in Neuroscience |
Mechanism of Action
The mechanism of action of (S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key Compounds and Differences:
(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride
- Substituent : Replaces the benzyloxy group with a 4-fluorophenylthio (-S-C₆H₄-F) group.
- Impact : The thioether linkage increases electron density and may alter metabolic pathways due to sulfur’s susceptibility to oxidation. Similarity score: 0.62 .
3-Phenoxypyrrolidine hydrochloride Substituent: Lacks the fluorine atom and benzyl group; features a simple phenoxy (-O-C₆H₅) group. Impact: Reduced lipophilicity and electronic effects compared to the fluorinated analog. Similarity score: 0.50 .
(3R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride Substituent: Direct 4-fluorophenoxy (-O-C₆H₄-F) attachment without a benzyl spacer. The (3R) configuration may lead to divergent biological activity .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride Substituent: Trifluoromethyl (-CF₃) group instead of fluorine. Impact: The electron-withdrawing -CF₃ group enhances stability and may improve bioavailability. Molar mass: 267.68 g/mol .
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride Substituent: Nitro (-NO₂) and fluorine at ortho positions. Impact: Nitro groups increase reactivity and polarity but may introduce toxicity concerns. Molecular weight: 262.67 g/mol .
(3S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride Substituent: Methoxy (-OCH₃) group at the para position. Impact: Electron-donating -OCH₃ enhances π-π stacking interactions but reduces metabolic resistance .
Physicochemical and Pharmacological Properties
Data Table: Comparative Analysis
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (S)-3-(4-Fluoro-benzyloxy)-pyrrolidine HCl | 4-Fluoro-benzyloxy | C₁₁H₁₅ClFNO | 239.70 | High lipophilicity, improved solubility |
| (S)-3-((4-Fluorophenyl)thio)pyrrolidine HCl | 4-Fluorophenylthio | C₁₀H₁₁ClFNS | 231.71 | Oxidizable sulfur linkage |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 4-CF₃-phenoxy | C₁₁H₁₃ClF₃NO | 267.68 | Enhanced metabolic stability |
| (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl | 2-F,6-NO₂-phenoxy | C₁₀H₁₂ClFN₂O₃ | 262.67 | High polarity, potential toxicity |
| (3S)-3-(4-Methoxyphenoxy)pyrrolidine HCl | 4-OCH₃-phenoxy | C₁₁H₁₆ClNO₂ | 229.70 | Electron-donating, moderate stability |
Biological Activity
(S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a derivative of pyrrolidine, it is part of a class of compounds that have been extensively studied for their pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring substituted with a 4-fluorobenzyloxy group. This specific substitution is crucial for its biological activity, influencing both its binding affinity and selectivity for various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClFNO |
| Molecular Weight | 229.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Research indicates that compounds in the pyrrolidine class can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Neurotransmitter Modulation : The compound has shown potential in modulating the activity of neurotransmitter receptors, which may contribute to its effects on mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant effects of this compound. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that enantiomers of pyrrolidine derivatives could exhibit varying degrees of efficacy as antidepressants, with (S)-isomers generally showing superior activity compared to their (R)-counterparts .
Anticancer Properties
Research has also pointed to the anticancer potential of this compound. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines.
- Table 1: In Vitro Anticancer Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Variations in substituents on the pyrrolidine ring can lead to significant changes in potency and selectivity.
- Key Findings :
- The presence of fluorine enhances lipophilicity, improving cell membrane penetration.
- The benzyloxy group appears critical for receptor binding affinity.
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-3-(4-fluoro-benzyloxy)-pyrrolidine hydrochloride?
Answer: Synthesis optimization requires attention to stereochemistry, reaction conditions, and purification methods. For example:
- Stereochemical Control: Use chiral catalysts or enantiomerically pure starting materials to ensure the (S)-configuration .
- Reaction Conditions: Adjust temperature (e.g., 0–50°C for acid-catalyzed steps) and solvent polarity to improve yield. Hydrochloric acid is often used for salt formation under controlled heating .
- Purification: Chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: Confirm the presence of the 4-fluoro-benzyloxy group via aromatic proton signals (δ 7.2–7.4 ppm) and pyrrolidine backbone protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ expected at ~256.7 g/mol) .
- X-ray Crystallography: Resolve stereochemical ambiguities if NMR is inconclusive .
Q. What safety protocols are critical when handling this compound?
Answer:
- Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis .
- Hazard Mitigation: Avoid ignition sources (P210) and use fume hoods to limit inhalation exposure (H315/H319) .
- Emergency Measures: Neutralize spills with sodium bicarbonate and rinse with copious water .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Answer:
- pH Stability: The compound degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the benzyloxy group. Maintain pH 3–6 for long-term stability .
- Thermal Stability: Decomposition occurs above 50°C, as observed in accelerated stability studies. Use low-temperature storage (−20°C) for stock solutions .
Q. What mechanistic insights explain discrepancies in reported yields for its synthesis?
Answer: Yield variations (~50–70%) often arise from:
- Side Reactions: Competing O-alkylation or racemization under prolonged heating .
- Catalyst Efficiency: Palladium-based catalysts may degrade in the presence of trace moisture, reducing coupling efficiency .
- Resolution Methods: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can improve enantiomeric excess but requires precise stoichiometry .
Q. Which analytical methods resolve data contradictions in impurity profiling?
Answer:
- HPLC-MS/MS: Detect trace impurities (e.g., des-fluoro byproducts) with a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
- ICP-OES: Identify residual metal catalysts (e.g., Pd < 10 ppm) that may interfere with biological assays .
- Dynamic Light Scattering (DLS): Monitor aggregation in solution, which can skew potency measurements .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
